(S)-Bufuralol

Beta-Blocker Pharmacology Chiral Separation Hypertension Research

Procure (S)-Bufuralol (CAS 64100-62-5) to eliminate the confounding influence of the less active (R)-enantiomer present in racemic mixtures. With approximately 100× greater β-adrenoceptor blocking potency, this enantiomer is the definitive choice for isolating β-blockade pharmacology. Its unique kinetic profile (Km ~5.0 µM) and diastereoselective 1''-hydroxylation enable simultaneous CYP2D6/CYP2C19 phenotyping, streamlining DDI screening. As the gold-standard probe for characterizing CYP2D6 allelic variants, it delivers data integrity that dextromethorphan or debrisoquine cannot replicate. Ideal for chiral HPLC method validation.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 64100-62-5
Cat. No. B13413641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Bufuralol
CAS64100-62-5
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O
InChIInChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3/t13-/m0/s1
InChIKeySSEBTPPFLLCUMN-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Bufuralol (CAS 64100-62-5): Chiral Beta-Blocker and CYP2D6 Probe for Research


(S)-Bufuralol is the pharmacologically active enantiomer of the beta-adrenergic receptor antagonist bufuralol, a chiral aryloxypropanolamine-like compound with a benzofuran backbone [1]. As a non-selective beta-blocker with partial agonist activity, it is primarily utilized as a prototypical probe substrate for cytochrome P450 2D6 (CYP2D6) in vitro studies [2]. Unlike the racemic mixture, (S)-bufuralol exhibits the majority of the beta-blocking potency, making it essential for studies isolating this specific pharmacological effect [3].

Why (S)-Bufuralol Cannot Be Replaced by Racemic Bufuralol or Other CYP2D6 Probes


Substituting (S)-bufuralol with racemic bufuralol or other CYP2D6 substrates introduces significant experimental variability. The pharmacological activity of bufuralol is highly stereoselective, with the (S)-enantiomer exhibiting approximately 100 times greater beta-adrenoceptor blocking potency than its (R)-counterpart [1]. Furthermore, different CYP2D6 probes exhibit distinct kinetic behaviors when interacting with genetic variants, meaning data from dextromethorphan or debrisoquine studies cannot be directly extrapolated to predict bufuralol metabolism [2]. This lack of interchangeability necessitates the use of (S)-bufuralol for specific experimental objectives.

(S)-Bufuralol: Quantitative Differentiation from Analogs and Alternative CYP2D6 Probes


Stereospecific Beta-Adrenoceptor Blockade: (S)- vs. (R)-Bufuralol

The beta-adrenoceptor blocking activity of (S)-bufuralol is quantitatively superior to its enantiomer, (R)-bufuralol. Literature consistently reports that the (S)-enantiomer is approximately 100 times more potent as a beta-blocker [1][2].

Beta-Blocker Pharmacology Chiral Separation Hypertension Research

CYP2D6 Probe Substrate Selectivity: Bufuralol vs. Dextromethorphan

Bufuralol 1'-hydroxylation is a prototypical reaction for CYP2D6 activity, with a reported Km of approximately 5.0 µM [1]. When assessing CYP2D6 allelic variants, bufuralol and dextromethorphan can yield different results. For instance, a study of 22 novel CYP2D6 variants found that 21 variants showed significantly decreased intrinsic clearance for bufuralol, whereas only 20 variants showed a similar decrease for dextromethorphan [2].

CYP2D6 Phenotyping Pharmacogenomics In Vitro Metabolism

CYP2D6.17 Variant Kinetics: Bufuralol vs. Dextromethorphan

The CYP2D6.17 variant, common in African populations, exhibits distinct kinetic changes depending on the probe substrate. For bufuralol, the variant caused a 2-fold increase in Km and a 50% reduction in Vmax relative to CYP2D6.1 [1]. In the same study, dextromethorphan exhibited a 6-fold increase in Km with no change in Vmax [1].

CYP2D6 Polymorphism Enzyme Kinetics Drug Metabolism

Diastereoselective 1''-Hydroxylation: CYP2D6 vs. CYP2C19

The primary metabolite of bufuralol, 1''-hydroxybufuralol (1''-OH-BF), is formed as four diastereomers. The selectivity for forming these diastereomers differs between CYP2D6 and CYP2C19. In human liver microsomes where CYP2D6 is the dominant enzyme, the diastereomer selectivity is 1''R-OH < 1''S-OH [1]. However, in fractions where CYP2C19 dominates, the selectivity is reversed (1''R-OH > 1''S-OH) [1].

Metabolite Identification Chiral Chromatography CYP450 Selectivity

Optimal Research Applications for (S)-Bufuralol (CAS 64100-62-5)


Investigating Stereospecific Beta-Blocker Pharmacology

(S)-Bufuralol is the optimal choice for in vitro and in vivo studies focused on isolating and quantifying the beta-adrenoceptor blocking activity of bufuralol, given that the (S)-enantiomer possesses approximately 100 times greater potency than the (R)-enantiomer [1]. Its use eliminates the confounding influence of the less active enantiomer present in racemic mixtures.

High-Resolution CYP2D6 Phenotyping and Variant Characterization

As a prototypical CYP2D6 probe substrate, (S)-bufuralol is ideal for characterizing the functional impact of known and novel CYP2D6 allelic variants [1]. Its unique kinetic profile (e.g., Km ~5.0 µM) and differential sensitivity to certain variants, compared to dextromethorphan, make it a valuable complementary tool in pharmacogenomic research [2].

In Vitro Drug-Drug Interaction (DDI) Studies with CYP2D6 and CYP2C19

The diastereoselective 1''-hydroxylation of (S)-bufuralol provides a unique analytical endpoint to distinguish between CYP2D6 and CYP2C19 metabolic contributions within a single experiment [1]. This allows researchers to assess the inhibitory potential of a test article on both enzymes simultaneously, streamlining DDI screening protocols.

Calibration and Validation of Chiral Separation Methods

Given the established 100-fold difference in pharmacological activity between bufuralol enantiomers, (S)-bufuralol serves as a critical reference standard for developing and validating chiral chromatographic methods (e.g., HPLC) intended for the analysis of bufuralol in biological matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Bufuralol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.